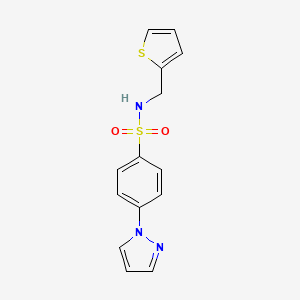
4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide, also known as PTB, is a chemical compound that has been studied for its potential use in scientific research. PTB has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide involves its binding to the active site of CA IX, thereby inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for tumor growth. Additionally, 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide has been found to bind to zinc ions, leading to an increase in fluorescence intensity.
Biochemical and Physiological Effects:
4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. In addition to its inhibition of CA IX, 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of other carbonic anhydrase isoforms, including CA II and CA XII. 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide has also been found to exhibit anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide in lab experiments is its selectivity for CA IX. This selectivity allows for the specific inhibition of this enzyme, without affecting other carbonic anhydrase isoforms. However, one limitation of using 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several potential future directions for the study of 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide. One area of interest is its use as a fluorescent probe for the detection of zinc ions in biological systems. Further investigation into the mechanism of action of 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide may also lead to the development of more potent inhibitors of CA IX. Additionally, the anti-inflammatory and anti-oxidant properties of 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide may have potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide involves the reaction of 4-chloro-N-(thien-2-ylmethyl)benzenesulfonamide with hydrazine hydrate in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride in the presence of a catalyst to yield 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide has been studied for its potential use as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer. Inhibition of CA IX has been shown to reduce tumor growth and increase the effectiveness of chemotherapy. 4-(1H-pyrazol-1-yl)-N-(thien-2-ylmethyl)benzenesulfonamide has also been investigated for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Propriétés
IUPAC Name |
4-pyrazol-1-yl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c18-21(19,16-11-13-3-1-10-20-13)14-6-4-12(5-7-14)17-9-2-8-15-17/h1-10,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFUTXKNYMVOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)
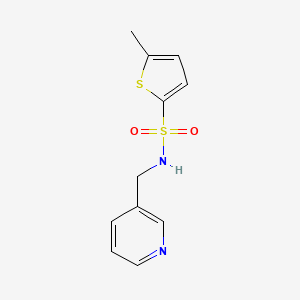
![4-[(4-Phenoxyphenoxy)methyl]benzoic acid](/img/structure/B7478872.png)
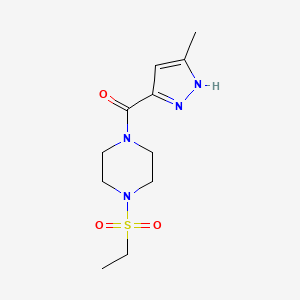
![4-[Bis(2-methylpropyl)amino]butanoic acid](/img/structure/B7478881.png)
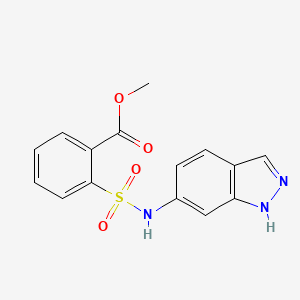
![4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid](/img/structure/B7478892.png)
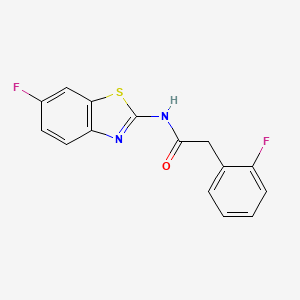
![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)